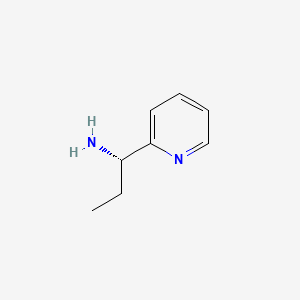

(S)-1-(pyridin-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of “(S)-1-(pyridin-2-yl)propan-1-amine” and its derivatives has been a subject of interest in recent years . For instance, one study highlighted an efficient two-step synthesis of a 2-sulfonyl 4-pyridyl ethyl ketone, a simple enamide synthesis by direct condensation of propionamide with a ketone, and a catalytic asymmetric enamide hydrogenation .Molecular Structure Analysis

The molecular structure of “(S)-1-(pyridin-2-yl)propan-1-amine” can be analyzed based on its molecular formula C8H12N2 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

(S)-1-(pyridin-2-yl)propan-1-amine and its derivatives have been extensively studied for their ability to form complexes with metals. For instance, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions yielded a mixture of tetradentate ligands. These ligands, upon complexation with cadmium iodide, formed a compound exhibiting a distorted octahedral geometry around the cadmium atom, demonstrating the ligand's versatility in coordinating with metal ions (Hakimi et al., 2013).

Catalysis

The palladium complexes of (imino)pyridine ligands, synthesized from the condensation of appropriate aldehydes and amines including derivatives of (S)-1-(pyridin-2-yl)propan-1-amine, have shown significant catalytic activity in ethylene dimerization. These findings highlight the potential of these complexes in selective catalysis, offering a pathway to efficiently produce industrially important chemicals (Nyamato et al., 2015).

Asymmetric Synthesis

The molecule has been utilized in the direct asymmetric reductive amination of ketones, including 2-acetyl-6-substituted pyridines. Using a chiral catalyst and specific conditions, this method achieved high enantioselectivity, providing a straightforward approach to synthesize chiral amines, which are valuable in medicinal chemistry and material science (Yamada et al., 2021).

Materials Science

Derivatives of (S)-1-(pyridin-2-yl)propan-1-amine have been employed in the synthesis and characterization of metal complexes with potential applications in materials science. For example, zinc(II) complexes with alkoxide pendants synthesized from derivatives showed high activity in promoting the hydrolysis of bis(p-nitrophenyl)phosphate, indicating their potential as biomimetic catalysts in environmental and biological applications (Zhang & Liang, 2006).

Orientations Futures

The future directions for the research and development of “(S)-1-(pyridin-2-yl)propan-1-amine” and its derivatives could involve the exploration of their potential therapeutic applications . For instance, one study highlighted the development of an enantioselective hydrogenation route to “(S)-1-(pyridin-2-yl)propan-1-amine” and its potential use in the synthesis of the tubulin polymerization inhibitor .

Propriétés

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(pyridin-2-yl)propan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)